molecular formula C8H11BrN2O2 B2618944 4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid CAS No. 1006494-01-4

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2618944
CAS No.: 1006494-01-4
M. Wt: 247.092
InChI Key: RWRDPCXJERHWDR-UHFFFAOYSA-N
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Description

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H11BrN2O2 This compound is characterized by a pyrazole ring substituted with a bromine atom at the 4-position, a sec-butyl group at the 1-position, and a carboxylic acid group at the 5-position

Future Directions

The future directions for research on “4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid” and similar compounds could involve exploring their potential biological activities and developing efficient synthetic methods for their preparation .

Preparation Methods

The synthesis of 4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and coupling catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sec-butyl groups contribute to the compound’s binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-(sec-butyl)-1H-pyrazole-5-carboxylic acid include other substituted pyrazoles, such as:

  • 4-Bromo-1-sec-butyl-1H-pyrazol-3-amine
  • 1-Bromobutane
  • 1-Chlorobutane

Compared to these compounds, this compound is unique due to the presence of the carboxylic acid group at the 5-position, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-bromo-2-butan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-5(2)11-7(8(12)13)6(9)4-10-11/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRDPCXJERHWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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